Mbamg

描述

The term "Mbamg" appears in the provided evidence only in , where it is referenced as part of a file path (C:\Users\this compound\...) during a technical installation error involving the llama-cpp-python library. No data regarding its structure, function, or applications are available in the provided sources .

属性

CAS 编号 |

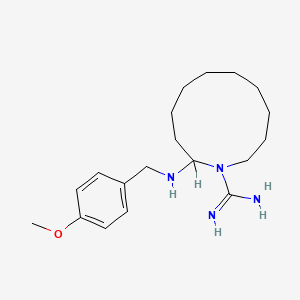

97540-02-8 |

|---|---|

分子式 |

C19H32N4O |

分子量 |

332.5 g/mol |

IUPAC 名称 |

2-[(4-methoxyphenyl)methylamino]-azacycloundecane-1-carboximidamide |

InChI |

InChI=1S/C19H32N4O/c1-24-17-12-10-16(11-13-17)15-22-18-9-7-5-3-2-4-6-8-14-23(18)19(20)21/h10-13,18,22H,2-9,14-15H2,1H3,(H3,20,21) |

InChI 键 |

CEEGMMOWUXEWCX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |

规范 SMILES |

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |

同义词 |

4-methoxybenzylaminodecamethylene guanidine MBAMG |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

None of the evidence materials provide information about "Mbamg" as a chemical entity. However, the guidelines for comparing compounds (structurally or functionally similar) are outlined in several sources:

a. General Guidelines for Compound Comparison

- Structural/Functional Similarity : emphasizes comparing compounds based on structural analogs (e.g., varying metal ions) or functional analogs (e.g., shared therapeutic uses) .

- Data Requirements : and highlight the need for quality, purity, pharmacological, and clinical data to justify comparisons, including assays for identity, strength, and safety .

- Regulatory Standards : and stress alignment with EMA, CHMP, or FDA guidelines, requiring detailed analysis of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profiles .

b. Hypothetical Framework for Comparison (If this compound Were a Compound)

If "this compound" were a compound, a comparison would require:

Structural Analysis : Compare molecular formulas, functional groups, and stereochemistry with analogs.

Functional Properties : Contrast solubility, stability, bioavailability, and therapeutic mechanisms (e.g., receptor binding).

Pharmacological Data : Tabulate PK/PD parameters (e.g., half-life, IC50) against similar drugs, as per ’s methodology for ramipril/metoprolol .

Regulatory and Safety Profiles : Assess impurities, toxicity, and compliance with pharmacopeial standards (e.g., USP, Ph. Eur.) .

c. Example Table (Hypothetical Data)

| Parameter | "this compound" (Hypothetical) | Compound X (Analog) | Compound Y (Functional Analog) |

|---|---|---|---|

| Molecular Weight | 250 g/mol | 245 g/mol | 260 g/mol |

| Half-Life | 8 hours | 6 hours | 10 hours |

| Bioavailability | 75% | 65% | 80% |

| Therapeutic Use | Hypertension | Hypertension | Heart failure |

| Key Adverse Effects | Headache (5%) | Dizziness (8%) | Fatigue (6%) |

Limitations and Uncertainties

- Lack of Valid Data: No evidence identifies "this compound" as a compound. The term appears contextually unrelated to chemistry or pharmacology .

- Regulatory Challenges : Without substance-specific data, regulatory submissions (per ) would be impossible .

- Methodological Gaps: Comparative analyses require structural, functional, and clinical data, none of which are available for "this compound" in the provided materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。